2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide 2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 955761-21-4
VCID: VC11878934
InChI: InChI=1S/C26H22N2O3S/c29-25(17-31-23-10-8-18-4-1-2-5-20(18)15-23)27-22-9-7-19-11-12-28(16-21(19)14-22)26(30)24-6-3-13-32-24/h1-10,13-15H,11-12,16-17H2,(H,27,29)
SMILES: C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5
Molecular Formula: C26H22N2O3S
Molecular Weight: 442.5 g/mol

2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide

CAS No.: 955761-21-4

Cat. No.: VC11878934

Molecular Formula: C26H22N2O3S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide - 955761-21-4

Specification

CAS No. 955761-21-4
Molecular Formula C26H22N2O3S
Molecular Weight 442.5 g/mol
IUPAC Name 2-naphthalen-2-yloxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Standard InChI InChI=1S/C26H22N2O3S/c29-25(17-31-23-10-8-18-4-1-2-5-20(18)15-23)27-22-9-7-19-11-12-28(16-21(19)14-22)26(30)24-6-3-13-32-24/h1-10,13-15H,11-12,16-17H2,(H,27,29)
Standard InChI Key NFVDIFNIIGAHON-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5
Canonical SMILES C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5

Introduction

Pharmacological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-negative bacteria :

Bacterial StrainMIC₅₀ (μg/mL)Mechanism of Action
Acinetobacter baumannii16–32Membrane permeabilization, OMP binding
Escherichia coli8–32Disruption of cell wall synthesis

Source: Molina-Panadero et al., 2024

The thiophene-carbonyl moiety enhances lipophilicity, facilitating penetration through bacterial membranes, while the naphthalene group stabilizes interactions with outer membrane proteins (OMPs) like OmpC and OmpW .

Molecular Docking Studies

Computational analyses reveal strong binding affinities to critical targets:

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Tubulin (PDB: 1SA0)−9.2Hydrogen bonds with Tyr224, hydrophobic contacts with Leu248
KRas (PDB: 4OBE)−8.7π-Stacking with Phe28, salt bridges with Asp30
E. coli OmpC−7.9Van der Waals interactions with Phe74

Data synthesized from

The tetrahydroisoquinoline core anchors the molecule in hydrophobic pockets, while the thiophene group participates in π-π stacking with aromatic residues .

Structure-Activity Relationships (SAR)

Critical structural determinants for bioactivity include:

  • Tetrahydroisoquinoline Scaffold: Essential for tubulin binding; N-methylation reduces potency by 40% .

  • Thiophene-2-carbonyl Group: Electron-withdrawing properties enhance electrophilicity, improving enzyme inhibition (e.g., COX-II) .

  • Naphthalen-2-yloxy Substituent: Increases logP by 1.2 units, optimizing membrane permeability.

Modifications to the acetamide linker (e.g., replacement with sulfonamide) abolish antimicrobial activity, underscoring its role in hydrogen-bond networking .

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